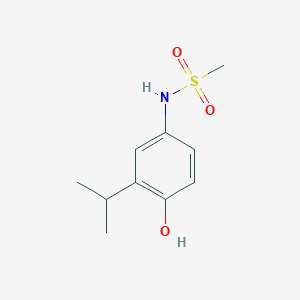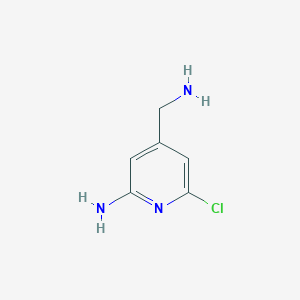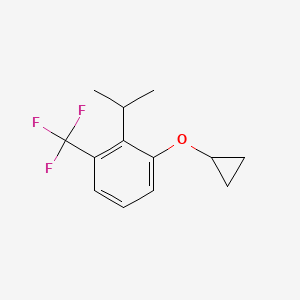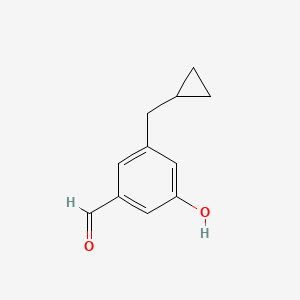
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopropylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde typically involves the introduction of the cyclopropylmethyl group to a benzaldehyde derivative. One common method includes the use of cyclopropylmethyl bromide in a nucleophilic substitution reaction with a suitable benzaldehyde precursor. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde core allows for electrophilic aromatic substitution reactions, where various substituents can be introduced to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 3-(Cyclopropylmethyl)-5-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing biochemical pathways.
Comparison with Similar Compounds
- 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- 3-(Cyclopropylmethyl)-5-methoxybenzaldehyde
- 3-(Cyclopropylmethyl)-5-aminobenzaldehyde
Comparison: 3-(Cyclopropylmethyl)-5-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a cyclopropylmethyl group on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the cyclopropylmethyl group introduces steric effects that can influence its interactions with other molecules.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-10-4-9(3-8-1-2-8)5-11(13)6-10/h4-8,13H,1-3H2 |
InChI Key |
ITDOKMZNXTZKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=CC(=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


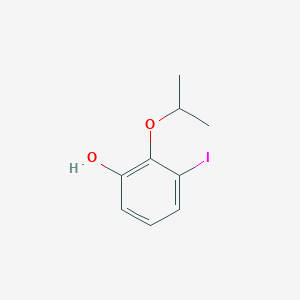

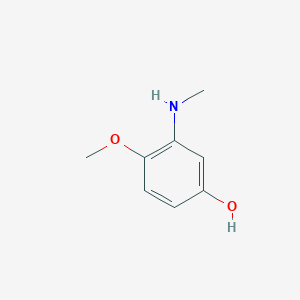
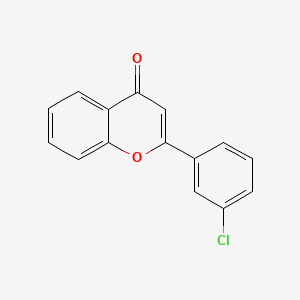
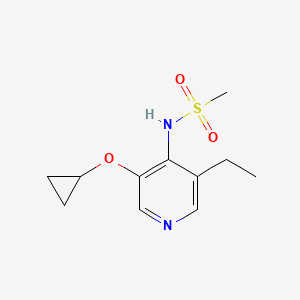
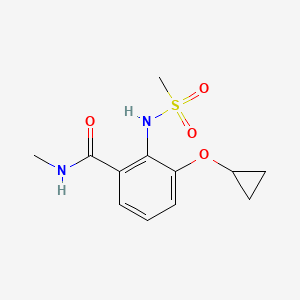

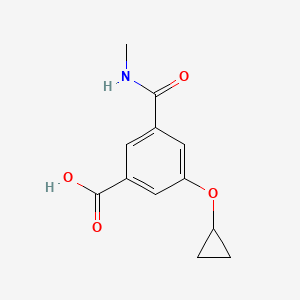
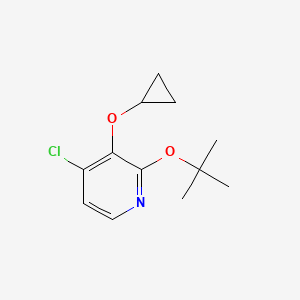
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)

